![molecular formula C15H21FN4O3 B3975785 4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B3975785.png)
4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine
Overview
Description
4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine, also known as FMNPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine is not fully understood, but it is believed to act as a competitive antagonist at certain receptors in the brain. It may also inhibit certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine has been shown to have a low toxicity profile and minimal side effects in animal studies. It has been found to cross the blood-brain barrier and accumulate in certain regions of the brain. In cancer studies, it has been shown to induce apoptosis (cell death) and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine has several advantages for lab experiments, including its high purity and stability. However, its high cost and limited availability may limit its use in certain studies. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for 4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine research. It may be further investigated for its use in cancer therapy, particularly in combination with other drugs. Its potential use in imaging techniques may also be explored further. Additionally, its mechanism of action may be studied in more detail to better understand its effects on the brain and cancer cells.
Scientific Research Applications
4-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its use in imaging techniques, such as positron emission tomography (PET), due to its high affinity for certain receptors in the brain.
properties
IUPAC Name |
4-[2-fluoro-5-(4-methylpiperazin-1-yl)-4-nitrophenyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O3/c1-17-2-4-18(5-3-17)14-11-13(19-6-8-23-9-7-19)12(16)10-15(14)20(21)22/h10-11H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFUEZYYMJPIQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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